molecular formula C12H11BrN2O2 B8410350 methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate

methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate

Cat. No. B8410350
M. Wt: 295.13 g/mol
InChI Key: ZXRYLRIDQQJJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 4-[(5-bromopyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)8-15-11(13)6-7-14-15/h2-7H,8H2,1H3

InChI Key

ZXRYLRIDQQJJFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-1H-pyrazole (146 mg, 1 mmol), methyl 4-(bromomethyl)benzoate (242 mg, 2 mmol) and K2C03 (276 mg, 2 mmol) were placed in a 100-mL flask with 2-butanone (20 mL) and heated at reflux temperature for 17 h. The mixture was cooled, filtered and evaporated in vacuuo leaving a residue which was dissolved in ethyl acetate and washed with water. The separated organic layer was dried and concentrated to give desired product as an oil (188 mg, 100% yield). This crude material was used without further purification. LCMS (m/z): 295.1 [M+H]+
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.